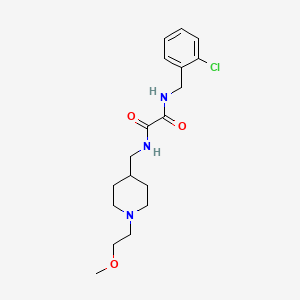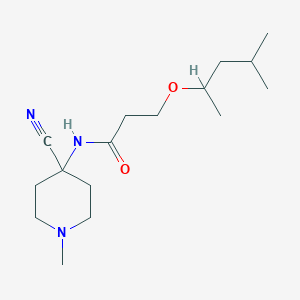
N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, also known as BZP-OXA, is a compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of oxalamides, which are known for their versatile chemical properties and biological activities.
Mechanism of Action
N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is believed to act as a modulator of dopamine and serotonin release, by inhibiting the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This effect is believed to be mediated by the binding of this compound to the vesicular monoamine transporter (VMAT2), which is responsible for the storage and release of dopamine and serotonin in the presynaptic neuron.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine and serotonin release, increased locomotor activity, and decreased food intake. These effects have been studied in animal models, and their relevance to human physiology is still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide in lab experiments is its selective action on dopamine and serotonin release, which allows researchers to study the specific effects of these neurotransmitters on behavior and physiology. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its long-term effects on the central nervous system.
Future Directions
For the study of N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide include further investigation into its mechanism of action, its potential therapeutic applications, and its long-term effects on the central nervous system. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between neurotransmitter systems. Overall, the study of this compound has the potential to advance our understanding of the central nervous system and its role in behavior and physiology.
Synthesis Methods
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves the reaction of 2-chlorobenzylamine with N-(2-methoxyethyl)-4-piperidone to form N-(2-chlorobenzyl)-N-(1-(2-methoxyethyl)piperidin-4-yl)methanamine. This intermediate is then reacted with oxalyl chloride to obtain this compound. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has been synthesized for its potential use in scientific research, particularly in the field of neuroscience. This compound is believed to have an impact on the central nervous system, and its effects on neurotransmitter systems have been studied in vitro and in vivo. This compound has been shown to affect the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation, reward processing, and addiction.
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-25-11-10-22-8-6-14(7-9-22)12-20-17(23)18(24)21-13-15-4-2-3-5-16(15)19/h2-5,14H,6-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGUFHBVMSLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619021.png)
![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)



![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)
![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)


![3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline](/img/structure/B2619035.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)

